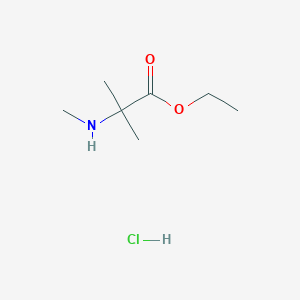
2-Bromo-5-chloro-3-fluoroisonicotinaldehyde
Übersicht
Beschreibung
“2-Bromo-5-chloro-3-fluoroisonicotinaldehyde” is a heterocyclic organic compound. Its IUPAC name is 5-bromo-3-chloro-2-fluoroisonicotinaldehyde . The CAS Number is 2092512-51-9 . It has a molecular weight of 238.44 .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-chloro-3-fluoroisonicotinaldehyde” is 1S/C6H2BrClFNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-5-chloro-3-fluoroisonicotinaldehyde: is a versatile building block in organic synthesis. Its halogenated structure makes it a valuable precursor for the construction of complex molecules. It can undergo various organic reactions, including Suzuki coupling and Heck reactions, to synthesize novel organic compounds with potential applications in pharmaceuticals and materials science .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate for the synthesis of a wide range of bioactive molecules. Its incorporation into drug frameworks can lead to the development of new therapeutic agents with antiviral, antibacterial, and anticancer properties .
Material Science
The halogen atoms present in 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde can be used to modify the electronic properties of materials. This is particularly useful in the field of semiconductors, where the introduction of halogens can alter conductivity and enable the development of advanced electronic devices .
Catalysis
This compound can act as a ligand precursor in catalysis. By forming complexes with metals, it can enhance the efficiency of catalytic processes, which is crucial for industrial applications such as the synthesis of fine chemicals and polymers .
Agrochemical Research
The halogenated nature of 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde makes it a candidate for the synthesis of agrochemicals. It can lead to the development of new pesticides and herbicides with improved efficacy and reduced environmental impact .
Fluorine Chemistry
Fluorine-containing compounds have unique properties and are important in several areas of chemistry. The fluorine atom in this compound can be used to introduce fluorine into other molecules, which is significant for the development of pharmaceuticals and agrochemicals where fluorine imparts stability and bioactivity .
Analytical Chemistry
As a reagent, 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde can be used in analytical chemistry for the detection and quantification of other substances. Its reactivity with various analytes can be exploited in the design of sensors and assays .
Environmental Science
Research into the environmental fate of halogenated compounds includes 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde . Understanding its degradation pathways and persistence in the environment is essential for assessing its impact and for the development of remediation strategies .
Eigenschaften
IUPAC Name |
2-bromo-5-chloro-3-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHYZQSDPPTTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B1381802.png)
